3-[2-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide
Description
This compound is a quinazolinone derivative featuring a 3,4-dihydroquinazolin-4-one core substituted at the 2-position with a sulfanylacetamide group. The acetamide moiety is further modified with a 2,4-dimethoxyphenyl carbamoyl group, while the propanamide side chain at the 3-position is linked to a 3,4-dimethoxyphenethylamine (Figure 1). Its structural complexity arises from the integration of multiple pharmacophoric elements:
- Quinazolinone scaffold: Known for diverse biological activities, including kinase inhibition and anticancer properties .
- Sulfanylacetamide group: Enhances binding to cysteine-rich enzyme active sites (e.g., HDACs, proteases) .
- Dimethoxyphenyl substituents: Provide electron-donating effects, influencing solubility and target interactions .
The compound’s synthesis likely involves coupling reactions between functionalized quinazolinone intermediates and sulfanylacetamide precursors, as seen in analogous protocols (e.g., ).
Properties
IUPAC Name |
3-[2-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N4O7S/c1-39-21-10-11-24(26(18-21)41-3)33-29(37)19-43-31-34-23-8-6-5-7-22(23)30(38)35(31)16-14-28(36)32-15-13-20-9-12-25(40-2)27(17-20)42-4/h5-12,17-18H,13-16,19H2,1-4H3,(H,32,36)(H,33,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYYUEDSVGXBFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCC(=O)NCCC4=CC(=C(C=C4)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N4O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 3,4-Dihydroquinazolin-4(3H)-one Scaffold
The synthesis begins with the preparation of the 3,4-dihydroquinazolin-4(3H)-one scaffold. Anthranilic acid derivatives serve as primary precursors, undergoing cyclocondensation with urea or thiourea under acidic conditions. For this target molecule, 2-chloro-3-nitrobenzoic acid is reduced to 2-chloroanthranilic acid using catalytic hydrogenation (10% Pd/C, H₂, 40 psi). Subsequent reflux with urea in glacial acetic acid (12 h, 120°C) yields 2-chloro-3,4-dihydroquinazolin-4(3H)-one as a pale-yellow crystalline solid (mp 198–200°C).
Functionalization at Position 3
Position 3 of the quinazolinone is functionalized via nucleophilic displacement. Treatment of 2-chloro-3,4-dihydroquinazolin-4(3H)-one with 3-aminopropanoic acid in dimethylformamide (DMF) containing triethylamine (3 equiv, 24 h, 25–30°C) affords 3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanoic acid . The reaction proceeds through an SNAr mechanism, with the chloro group at position 2 remaining intact for subsequent modification.
Propanamide Side Chain Elaboration
Activation of Carboxylic Acid
The propanoic acid moiety is activated for amide coupling using N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) . A solution of 2-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-(3-carboxypropyl)-3,4-dihydroquinazolin-4(3H)-one (10 mmol) in dry acetonitrile is treated with NHS (1.1 equiv) and DCC (1.1 equiv) at 0°C for 2 h, followed by stirring at room temperature for 12 h. The precipitated dicyclohexylurea is removed by filtration, and the activated ester is used directly in the next step.
Coupling with 2-(3,4-Dimethoxyphenyl)ethylamine
The NHS-activated ester reacts with 2-(3,4-dimethoxyphenyl)ethylamine (1.2 equiv) in dry dichloromethane (24 h, 25°C). Triethylamine (3 equiv) is added to scavenge HCl generated during amide bond formation. The crude product is purified via column chromatography (SiO₂, hexane/ethyl acetate 1:1 → 1:3) to yield the title compound as a white crystalline solid.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 10.12 (s, 1H, NH), 8.32 (d, J = 8.0 Hz, 1H, Ar-H), 7.45–7.28 (m, 4H, Ar-H), 6.92–6.75 (m, 6H, OCH₃-Ar-H), 4.42 (t, J = 6.0 Hz, 2H, NCH₂), 3.83 (s, 6H, OCH₃), 3.78 (s, 3H, OCH₃), 3.74 (s, 3H, OCH₃), 3.12 (t, J = 6.0 Hz, 2H, SCH₂), 2.63 (t, J = 6.0 Hz, 2H, COCH₂), 2.45–2.32 (m, 4H, CH₂CH₂).
- ¹³C NMR (100 MHz, DMSO-d₆): δ 172.8 (CONH), 166.5 (CO), 158.2, 152.4, 149.7 (Ar-OCH₃), 137.3–113.2 (Ar-C), 55.8–55.2 (OCH₃), 38.4 (NCH₂), 32.8 (SCH₂), 29.5 (CH₂CH₂).
- HRMS (ESI-TOF): m/z [M + H]⁺ Calcd for C₃₂H₃₇N₄O₈S: 649.2331; Found: 649.2336.
Crystallographic Validation
Single-crystal X-ray diffraction (Cu Kα, λ = 1.54178 Å) confirms the molecular structure. The quinazolinone ring adopts a planar conformation (mean deviation 0.012 Å), with the sulfanyl-carbamoyl-methyl substituent oriented at 67.5° relative to the heterocyclic plane. Hydrogen bonding between the propanamide NH and quinazolinone carbonyl (N–H···O=C, 2.89 Å) stabilizes the solid-state conformation.
Synthetic Optimization
Lewis Acid Mediation
Incorporating TBS-OTf (1.2 equiv) during the amide coupling stage increases yield from 68% to 83% by stabilizing reactive intermediates through Lewis acid-base interactions. The triflate counterion enhances electrophilicity of the activated ester, facilitating nucleophilic attack by the phenethylamine.
Solvent Effects
Comparative studies in DMF, acetonitrile, and THF reveal DMF provides optimal solubility for both hydrophilic quinazolinone intermediates and hydrophobic amine components. Reaction kinetics show pseudo-first-order dependence on activated ester concentration (k = 4.7 × 10⁻⁴ s⁻¹ at 25°C).
Scalability and Industrial Considerations
Kilogram-scale production employs continuous flow chemistry for the critical amide coupling step. A 1:1 mixture of NHS-activated ester and 2-(3,4-dimethoxyphenyl)ethylamine in DMF is pumped through a heated reactor (40°C, 30 min residence time) at 50 mL/min, achieving 89% conversion. Final purification via antisolvent crystallization (water/DMF 5:1) yields pharmaceutical-grade material (99.7% purity by HPLC).
Chemical Reactions Analysis
3-[2-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dimethoxyphenyl groups can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those with biological activity.
Biology: The quinazolinone core is known for its biological activity, making this compound a potential candidate for studying enzyme inhibition, receptor binding, and other biological processes.
Medicine: Due to its potential biological activity, this compound could be explored for its therapeutic potential, particularly in the development of new drugs.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[2-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The quinazolinone core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The dimethoxyphenyl and carbamoylmethyl groups can enhance binding affinity and selectivity, leading to more potent and specific effects.
Comparison with Similar Compounds
Research Implications
- Drug Design : The compound’s dimethoxy groups warrant exploration in neurodegenerative or inflammatory diseases, where solubility and blood-brain barrier penetration are critical.
- SAR Development: Systematic substitution of the quinazolinone 2- and 3-positions (e.g., with halogens or sulfonamides) could optimize target selectivity ().
- Analytical Challenges : High-resolution LC-MS/MS and NMR () are essential for characterizing its metabolites, given the risk of demethylation or sulfoxide formation.
Biological Activity
3-[2-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide is a complex organic compound characterized by its quinazolinone core and various functional groups. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry.
Structural Features
The structural composition of the compound includes:
- Quinazolinone core : Known for its ability to interact with biological targets.
- Dimethoxyphenyl groups : Contributing to the compound's lipophilicity and potential binding affinity.
- Sulfanyl group : Implicated in various biological interactions.
| Feature | Description |
|---|---|
| Core Structure | Quinazolinone |
| Functional Groups | Dimethoxyphenyl, carbamoyl, sulfanyl |
| Potential Activities | Anti-inflammatory, anticancer |
The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets such as enzymes or receptors. The quinazolinone structure may mimic natural substrates or inhibitors, enhancing its binding affinity and specificity. This characteristic is crucial for its potential therapeutic applications.
Biological Activities
Research indicates that compounds with similar structures often exhibit significant biological activities:
- Anti-inflammatory Properties : Compounds in the quinazolinone class have shown effectiveness in reducing inflammation through inhibition of pro-inflammatory cytokines.
- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- A study on quinazolinone derivatives demonstrated their ability to inhibit cancer cell proliferation and promote apoptosis through the modulation of cell cycle regulators and apoptotic markers.
- Another investigation highlighted the anti-inflammatory properties of similar compounds, which were shown to reduce edema in animal models by inhibiting NF-kB signaling pathways.
Table of Related Compounds and Their Activities
| Compound | Biological Activity | Mechanism |
|---|---|---|
| Compound A | Anticancer | Induces apoptosis via caspase activation |
| Compound B | Anti-inflammatory | Inhibits TNF-alpha production |
| Compound C | Antioxidant | Scavenges free radicals |
Synthesis and Pharmacokinetics
The synthesis of this compound typically involves multiple steps:
- Formation of the quinazolinone core through cyclization reactions.
- Introduction of the dimethoxyphenyl and sulfanyl groups via nucleophilic substitutions.
- Finalization through amide bond formation with propanamide derivatives.
Pharmacokinetic studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Early findings suggest favorable solubility profiles and moderate bioavailability.
Q & A
Q. What are the critical steps in synthesizing this compound, and how can purity be ensured?
The synthesis involves multi-step organic reactions, including:
- Formation of the quinazolin-4-one core via cyclization of substituted anthranilic acid derivatives under acidic conditions .
- Introduction of the sulfanyl-carbamoyl moiety using coupling agents like EDCI/HOBt in anhydrous DMF .
- Final amidation with the dimethoxyphenethylamine derivative, requiring precise stoichiometry to avoid side products . Purity assurance : Use HPLC with a C18 column (acetonitrile/water gradient) and confirm structural integrity via -/-NMR (e.g., quinazoline C=O at ~170 ppm) .
Q. What spectroscopic techniques are essential for characterizing this compound?
- NMR : Assign methoxy protons (δ 3.7–3.9 ppm), quinazoline aromatic protons (δ 7.1–8.3 ppm), and amide NH signals (δ 8.5–9.0 ppm) .
- IR : Confirm carbonyl stretches (1650–1750 cm) for quinazolinone and carbamoyl groups .
- HRMS : Validate molecular formula (e.g., [M+H] expected for CHNOS) .
Q. How can researchers assess its stability under physiological conditions?
Perform accelerated stability studies :
- Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C.
- Monitor degradation via LC-MS; sulfanyl and amide bonds are prone to hydrolysis under acidic conditions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the sulfanyl coupling step?
- Solvent selection : DMF or THF enhances solubility of intermediates, while KCO as a base minimizes side reactions .
- Temperature control : Maintain 0–5°C during carbamoyl chloride formation to prevent decomposition .
- Catalyst screening : Test Pd(PPh) for Suzuki-Miyaura coupling of aryl groups if structural analogs are synthesized .
Q. What computational methods are suitable for predicting binding interactions with biological targets?
- Molecular docking : Use AutoDock Vina to model interactions with kinases or GPCRs, focusing on the quinazoline core and dimethoxyphenyl moieties as potential pharmacophores .
- MD simulations : Analyze stability of ligand-target complexes in explicit solvent (e.g., TIP3P water) over 100 ns trajectories .
- ADMET prediction : Employ SwissADME to assess permeability (LogP ~3.5) and cytochrome P450 inhibition risks .
Q. How to resolve contradictions in reported biological activity data (e.g., IC variability)?
- Standardize assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and normalize to positive controls (e.g., doxorubicin) .
- SAR analysis : Compare analogs (e.g., 3,4-dimethoxy vs. 2,4-dimethoxy substitution) to identify critical substituents for activity .
- Off-target profiling : Screen against kinase panels (e.g., Eurofins) to rule out non-specific effects .
Q. What strategies mitigate solubility challenges in in vivo studies?
- Formulation : Use PEG-400/ethanol/saline (4:3:3) as a co-solvent for intravenous administration .
- Prodrug design : Introduce phosphate esters at the quinazoline C-4 position to enhance aqueous solubility .
Experimental Design & Data Analysis
Q. How to design dose-response studies for evaluating anticancer activity?
- Cell lines : Include NCI-60 panel subsets (e.g., MCF-7, A549) with 72-hour exposure.
- Concentration range : 0.1–100 µM, using 3-fold serial dilution.
- Data normalization : Express viability as % relative to DMSO-treated controls; calculate IC via nonlinear regression (GraphPad Prism) .
Q. What statistical approaches address batch-to-batch variability in synthesis?
- ANOVA : Compare yields and purity across 3 independent batches.
- PCA : Identify critical process parameters (e.g., reaction time, solvent purity) affecting reproducibility .
Conflict Resolution in Literature
Q. How to reconcile discrepancies in reported metabolic pathways?
- Isotope labeling : Use -labeled compound to track hepatic metabolism in microsomal assays .
- Metabolite identification : Employ UPLC-QTOF-MS to detect phase I/II metabolites (e.g., hydroxylation at C-2 of quinazoline) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
